2-methoxy-4-methyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-3-8-5(6-4)7-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFPFHLJPNGEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 4 Methyl 1,3 Thiazole and Its Derivatives
Direct and General Synthetic Approaches
The formation of the 2-methoxy-4-methyl-1,3-thiazole core can be achieved through several direct synthetic routes, primarily involving cyclization reactions.
Hantzsch-Type Condensations and Cyclization Reactions
The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of the thiazole ring. chim.it This method typically involves the condensation of an α-haloketone with a thioamide. ijper.org For the synthesis of 2-alkoxy-4-methylthiazoles, a variation of this classical approach can be employed. One such method involves the Lawesson's reagent-mediated cyclization of an appropriate precursor under microwave irradiation, which has been shown to be effective for producing 2-alkoxy-substituted thiazoles. organic-chemistry.org
Another relevant approach is the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can serve as a versatile intermediate. tandfonline.com This method involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) followed by cyclization with thiourea (B124793). While this provides a 2-amino substituted thiazole, subsequent modifications can, in principle, lead to the desired 2-methoxy derivative.
A general representation of the Hantzsch synthesis is depicted below:
Table 1: Hantzsch-Type Thiazole Synthesis
| Reactant A | Reactant B | Conditions | Product |
| α-Haloketone (e.g., chloroacetone) | Thioamide (or thiourea) | Neutral or acidic conditions, often with heating | 2,4-Disubstituted thiazole |
In a specific example leading to a related structure, 2-amino-4-methylthiazole (B167648) is prepared by reacting chloroacetone (B47974) with thiourea in water, followed by reflux and basification. orgsyn.org
Thiazole-Aldehyde Synthesis Utilizing Masked Formyl Equivalents
The "Thiazole-Aldehyde Synthesis" is a powerful method that utilizes a thiazole ring as a masked formyl group equivalent. This strategy is less about the de novo synthesis of the thiazole ring itself and more about using a pre-existing thiazole, such as 2-(trimethylsilyl)thiazole (B1297445) (2-TST), to introduce a formyl group into a molecule. The thiazole moiety is later unmasked to reveal the aldehyde functionality. This method is particularly useful for the homologation of aldehydes and the synthesis of complex polyhydroxylated aldehydes. While not a direct synthesis of this compound, it could be envisioned as a route to a precursor which is subsequently cyclized or modified.
Derivatization Strategies and Functionalization of the Thiazole Nucleus
Once the this compound core is formed, it can be further modified to introduce a variety of functional groups at different positions on the thiazole ring.
Alkylation and Acylation of the Thiazole Ring System
Alkylation and acylation reactions are key strategies for elaborating the thiazole structure. For instance, N-alkylation of thiazole derivatives can be achieved under various conditions. Research has shown that N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives can be methylated. researchgate.net While specific examples for the direct alkylation of this compound are not abundant in the provided search results, the general reactivity patterns of thiazoles suggest that such reactions are feasible.
Acylation of thiazole derivatives is also a common transformation. For example, the acylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives has been reported to yield 2-acetyl and 2-arylsulfonylamino derivatives. researchgate.net Friedel-Crafts acylation is another powerful tool for introducing acyl groups onto aromatic and heterocyclic rings, although its application directly to this compound would need to consider the directing effects of the substituents and the potential for reaction at the methoxy (B1213986) group. nih.gov
Substituent Modifications at C2, C4, and C5 Positions of the Thiazole Ring
The different carbon positions of the thiazole ring exhibit distinct reactivities, allowing for selective functionalization.
The C2 position can be functionalized through various methods. For instance, in related systems, the 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate can be replaced or modified.
The C4 position is defined in the target molecule by the methyl group. However, the methyl group itself can be a site for further reactions. For example, bromination of the 4-methyl group on a thiazole ring can be achieved using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This introduces a handle for subsequent nucleophilic substitution reactions.
The C5 position is often the most reactive towards electrophilic substitution. Direct arylation of 2-alkylthiazoles at the C5 position has been achieved using palladium catalysis. researchgate.net Furthermore, the synthesis of 4-methylthiazole-5-carboxylic acid and its subsequent conversion to the acid chloride provides a versatile intermediate for introducing a wide range of functionalities at the C5 position via amide or ester linkages. mdpi.com An efficient preparation of 4-methyl-5-formylthiazole from this acid chloride has also been reported. nih.gov
Table 2: Representative Functionalization Reactions
| Position | Reaction Type | Reagents | Product Type |
| C4-methyl | Radical Bromination | NBS, Benzoyl Peroxide | 4-(Bromomethyl)thiazole |
| C5 | Direct Arylation | Aryl bromide, Pd catalyst | 5-Arylthiazole |
| C5 | Carboxylation (via intermediate) | 1. Thionyl chloride 2. Nucleophile | 5-Amide/Ester thiazole |
| C5 | Formylation (via intermediate) | Pd/BaSO₄, H₂ | 5-Formylthiazole |
Formation of Hybrid and Conjugate Structures (e.g., Thiazole-Triazole Hybrids)
The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic rings, such as triazoles, is an active area of research, often driven by the quest for new therapeutic agents. A prominent method for creating such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
This strategy typically involves a thiazole derivative bearing either an azide (B81097) or a terminal alkyne functionality, which is then reacted with a corresponding triazole precursor. For example, a library of thiazole-1,2,3-triazole hybrids has been synthesized through the 1,3-dipolar cycloaddition of an alkyne-functionalized thiazole with various azides. ajgreenchem.comajgreenchem.com
A general scheme for the synthesis of a thiazole-triazole hybrid is as follows:
Functionalization of the thiazole: Introduction of a propargyl group (containing a terminal alkyne) onto a precursor such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This is typically achieved by reaction with propargyl bromide in the presence of a base like potassium carbonate. ajgreenchem.comajgreenchem.com
Click Reaction: The alkyne-functionalized thiazole is then reacted with a suitable azide in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) to form the 1,2,3-triazole ring, linking the two heterocyclic systems.
Table 3: Synthesis of a Thiazole-Triazole Hybrid
| Step | Reactants | Key Reagents | Intermediate/Product |
| 1. Propargylation | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, Propargyl bromide | K₂CO₃, DMF | Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate |
| 2. Cycloaddition | Propargylated thiazole, Substituted azide | Cu(I) catalyst | Thiazole-1,2,3-triazole hybrid |
This modular approach allows for the generation of a diverse library of hybrid compounds for biological screening. ajgreenchem.com
Advanced Synthetic Protocols and Green Chemistry Considerations
The synthesis of this compound and its analogs has evolved to incorporate more sophisticated and environmentally conscious methods. These advanced protocols aim to improve efficiency, facilitate the creation of compound libraries, and reduce the environmental impact of chemical production.
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) has become a cornerstone of combinatorial chemistry, offering a powerful tool for the rapid generation of libraries of heterocyclic compounds, including thiazole derivatives. acs.org This methodology involves attaching a starting material to a solid support (resin), carrying out a sequence of reactions, and then cleaving the final product from the support. acs.orgrsc.org The key advantage of SPS is the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin. rsc.org
Various strategies have been developed for the solid-phase synthesis of substituted thiazoles. A common approach begins with the attachment of a suitable building block to a resin, such as a Merrifield or Wang resin. acs.orgnih.gov For instance, a synthetic route can start with the creation of a thiourea intermediate resin, which then undergoes dehydrative cyclization with an α-haloketone to form the thiazole ring on the solid support. acs.orgnih.gov
Traceless linkers are often employed, which are designed to be cleaved without leaving any residual atoms on the final product molecule. researchgate.netrsc.org Sulfide-based linkers, for example, can be oxidized to sulfones, facilitating cleavage under specific conditions to release the desired thiazole derivative. rsc.org This strategy allows for the introduction of diversity at multiple points of the thiazole scaffold. Researchers have successfully synthesized 2,4,5-trisubstituted thiazole libraries using a carbamimidothioate linker, where various amines, alkyl halides, and acid chlorides can be introduced to create a wide range of derivatives. acs.orgnih.gov
The process typically involves several key steps:
Resin Functionalization: Attaching a starting molecule or linker to the solid support, such as a chloromethyl polystyrene resin. rsc.org
Thiazole Ring Formation: Building the thiazole core on the resin, often through a Hantzsch-type cyclization of a resin-bound thiourea or thioamide with an α-halocarbonyl compound. acs.orgnih.gov
Diversification: Introducing various substituents at different positions of the thiazole ring through reactions like N-alkylation, acylation, or amide coupling. rsc.orgnih.gov
Cleavage: Releasing the final compound from the resin, commonly using a strong acid cocktail like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.orgnih.gov
| Resin/Linker Strategy | Thiazole Derivative Type | Key Reaction Steps | Reference |
| Carbamimidothioate Linker | 2,4,5-Trisubstituted Thiazoles | Cyclization with linker, substitution with amines/halides, TFA cleavage. | acs.orgnih.gov |
| Thiourea Intermediate Resin | 2-Amino-5-carboxamide Thiazoles | Reductive amination, dehydrative cyclization with α-bromoketone, amide coupling, TFA cleavage. | acs.orgnih.gov |
| Traceless Sulfide Linker | 1,3-Thiazole Peptidomimetics | Conversion of Merrifield resin, cyclization, peptide coupling, oxidation, and cleavage. | rsc.org |
| Traceless Sulfide Linker | 2,4-Disubstituted 5-Carbamoyl Thiazoles | Thorpe-Ziegler type cyclization of polymer-bound cyanocarboimidodithioate, N-acylation. | researchgate.net |
This table summarizes various solid-phase synthesis strategies for creating libraries of thiazole derivatives, highlighting the flexibility and efficiency of these methods.
Eco-friendly and Efficient Reaction Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for thiazole derivatives. bepls.comnih.gov These methods focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. bepls.com
One prominent green approach is the use of ultrasonic irradiation . This technique can accelerate reaction rates and improve yields under milder conditions. For example, the synthesis of Hantzsch thiazole derivatives has been achieved in high yields (79-90%) using a reusable silica-supported tungstosilicic acid catalyst under ultrasound, providing an energy-efficient alternative to conventional heating. bepls.com In another study, a recyclable cross-linked chitosan (B1678972) hydrogel was used as a biocatalyst under ultrasonic irradiation for the synthesis of novel thiazoles, demonstrating high yields and catalyst reusability. mdpi.comscilit.com
Microwave-assisted synthesis is another cornerstone of green chemistry that has been successfully applied to thiazole synthesis. bepls.comresearchgate.net Microwave heating can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional methods. bepls.com
The use of green solvents and catalysts is also a key area of research. Water has been employed as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, achieving good yields without the need for a catalyst. bepls.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been developed as eco-friendly media for synthesizing thiazolo[5,4-d]thiazoles, offering a safer alternative to traditional hazardous solvents. mdpi.com The Ugi reaction, a multi-component reaction, is considered a green and rapid one-pot method for generating molecular diversity and has been used to synthesize 4-methyl-1,2,3-thiadiazole (B96444) derivatives. nih.gov
| Green Methodology | Catalyst/Solvent | Thiazole Derivative Synthesized | Key Advantages | Reference |
| Ultrasonic Irradiation | Silica Supported Tungstosilicic Acid | Hantzsch Thiazole Derivatives | High yields (79-90%), reusable catalyst, energy-efficient. | bepls.com |
| Ultrasonic Irradiation | PIBTU-CS Hydrogel Biocatalyst | Novel Thiazole Derivatives | High yields, mild conditions, recyclable catalyst. | mdpi.comscilit.com |
| Microwave-Assisted | N/A (Solvent: Ethanol) | Hydrazinyl Thiazoles | Rapid synthesis, high yields, reduced by-products. | bepls.com |
| Green Solvent | Water | 4-Substituted-2-(alkylsulfanyl)thiazoles | Catalyst-free, environmentally benign solvent. | bepls.com |
| Deep Eutectic Solvent | L-proline/Ethylene Glycol | Thiazolo[5,4-d]thiazoles | Safer solvent, good yields (up to 75-92%). | mdpi.com |
| Multi-component Reaction | Ugi Reaction | 4-Methyl-1,2,3-thiadiazole Derivatives | Rapid, one-pot synthesis, high efficiency. | nih.gov |
This table showcases various eco-friendly methodologies for the synthesis of thiazole derivatives, emphasizing the shift towards sustainable chemical practices.
Chemical Reactivity and Transformation of 2 Methoxy 4 Methyl 1,3 Thiazole Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity and ease of reaction being heavily dependent on the nature of the substituents attached to the ring. smolecule.comevitachem.com The presence of the 2-methoxy and 4-methyl groups on the 1,3-thiazole ring activates it, particularly at the C-5 position, towards electrophilic attack. researchgate.net
The high reactivity of the C-5 position is a well-documented characteristic of substituted thiazoles. researchgate.net For electrophilic substitution, the electron-donating methoxy (B1213986) and methyl groups increase the electron density of the ring, making the unsubstituted C-5 position the most nucleophilic and thus the primary site for attack by electrophiles such as halogens, nitrating agents, or acyl groups.
Nucleophilic substitution on the thiazole ring is generally less facile and often requires the presence of a good leaving group. In derivatives of 2-methoxy-4-methyl-1,3-thiazole that have been halogenated at the C-5 position, this halogen can be subsequently displaced by strong nucleophiles. This two-step process allows for the introduction of a wide array of functional groups at this position. rsc.org Similarly, the 2-methoxy group itself can sometimes be replaced by strong nucleophiles, leading to the formation of 2-substituted thiazole derivatives.
Table 1: Substitution Reactions on the Thiazole Ring
| Reaction Type | Position of Attack | Activating/Directing Groups | Typical Reagents/Conditions | Resulting Product |
|---|---|---|---|---|
| Electrophilic Substitution | C-5 | 2-Methoxy, 4-Methyl | Halogens (e.g., NBS, Br₂), Nitrating mixture | 5-Substituted-2-methoxy-4-methyl-1,3-thiazole |
| Nucleophilic Substitution | C-5 (with leaving group) | Halogen at C-5 | Strong nucleophiles (e.g., alkoxides, amines) | 5-Substituted-2-methoxy-4-methyl-1,3-thiazole |
| Nucleophilic Substitution | C-2 | 2-Methoxy (as leaving group) | Strong nucleophiles | 2-Substituted-4-methyl-1,3-thiazole |
Oxidation and Reduction Pathways of the Thiazole System
The aromatic thiazole ring is relatively stable to oxidation and reduction reactions under standard conditions. However, the thiazole system can be transformed through specific oxidative or reductive pathways, often involving related precursors or harsh reaction conditions.
A key oxidative transformation is the dehydrogenation of a thiazoline (B8809763) (4,5-dihydrothiazole) to the corresponding aromatic thiazole. This process is a formal oxidation of the ring system. While some thiazolines can spontaneously dehydrogenate when exposed to air, this process often requires an oxidizing agent such as manganese dioxide (MnO₂) or can occur under basic conditions. nih.gov For instance, the oxidation of a (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid derivative to its thiazole counterpart has been achieved using reagents like bromotrichloromethane (B165885) (BrCCl₃) and DBU. nih.gov
Oxidation can also occur at the sulfur atom of the thiazole ring, although this is less common than reactions on the carbon atoms. Photochemical methods, for example, have been used in the ring contraction of 1,2,6-thiadiazines to yield 1,2,5-thiadiazole (B1195012) 1-oxides, a reaction that involves the selective mono-oxidation of the ring sulfur to a sulfoxide. nih.govacs.org Such pathways suggest that under specific photochemical or strong oxidizing conditions, the sulfur in a this compound derivative could potentially be oxidized.
Reduction of the thiazole ring itself is a challenging transformation that typically requires powerful reducing agents and can lead to ring cleavage. More commonly, reduction reactions target peripheral functional groups attached to the ring. smolecule.comsmolecule.com
Table 2: Oxidation and Reduction of the Thiazole System
| Transformation | Substrate | Reagents/Conditions | Product |
|---|---|---|---|
| Ring Dehydrogenation (Oxidation) | Thiazoline derivative | MnO₂, BrCCl₃/DBU, Air | Thiazole derivative |
| Sulfur Oxidation | 1,2,6-Thiadiazine | Visible light, O₂ | 1,2,5-Thiadiazole 1-oxide |
Ring Closure, Rearrangement, and Cycloaddition Reactions
Thiazole derivatives can participate in or be formed from various ring closure, rearrangement, and cycloaddition reactions. These transformations are critical for the synthesis of complex heterocyclic systems.
Ring Closure: The most common synthesis of the thiazole ring itself is a ring closure reaction, famously exemplified by the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide.
Rearrangement: Photochemical rearrangements of related sulfur-nitrogen heterocycles can lead to the formation of thiazole structures. A notable example is the photochemical mediated ring contraction of 4H-1,2,6-thiadiazines. nih.govacs.org When treated with visible light and oxygen, these six-membered rings undergo a [3+2] cycloaddition with singlet oxygen, followed by a rearrangement that excises a carbon atom to form a five-membered 1,2,5-thiadiazole 1-oxide. nih.govacs.org This highlights a pathway where the core heterocyclic structure is significantly altered.
Table 3: Ring Transformation Reactions
| Reaction Type | Description | Example |
|---|---|---|
| Ring Contraction | Photochemical rearrangement of a 6-membered ring to a 5-membered ring. | 1,2,6-Thiadiazine + light/O₂ → 1,2,5-Thiadiazole 1-oxide nih.govacs.org |
| Cycloaddition | Formation of a new ring adjacent to the thiazole. | 1,2-Bis(thiazolyl)ethyne + Benzyl azide (B81097) → 4,5-Bis(thiazolyl)-1,2,3-triazole beilstein-journals.org |
Reactivity of Peripheral Functional Groups and Side Chains
The functional groups attached to the thiazole ring, namely the 2-methoxy and 4-methyl groups, exhibit their own characteristic reactivity, which can be utilized for further molecular derivatization.
The 2-methoxy group is an electron-donating group that activates the ring. As an ether linkage on an electron-rich heterocyclic system, it can be susceptible to cleavage under strong acidic conditions (e.g., using BBr₃) to yield the corresponding 2-hydroxythiazole or its tautomeric thiazol-2(3H)-one. nih.gov This group can also be a target for nucleophilic substitution, where a strong nucleophile displaces the methoxy group, although this typically requires harsh conditions or activation.
The 4-methyl group is a simple alkyl substituent. While generally less reactive than the methoxy group, its benzylic-like position (adjacent to the C=N bond of the ring) makes it susceptible to radical reactions, such as free-radical halogenation with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would produce a 4-(halomethyl)-2-methoxy-1,3-thiazole, a versatile intermediate for further functionalization. Under strong oxidizing conditions, the methyl group could potentially be oxidized to a carboxylic acid. smolecule.com
Table 4: Reactivity of Peripheral Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 2-Methoxy | Ether Cleavage (Demethylation) | BBr₃, Strong Acid | 4-Methyl-1,3-thiazol-2(3H)-one |
| 4-Methyl | Radical Halogenation | NBS, UV light/AIBN | 2-Methoxy-4-(halomethyl)-1,3-thiazole |
| 4-Methyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 2-Methoxy-1,3-thiazole-4-carboxylic acid |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-methoxy-4-methyl-1,3-thiazole, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule: the methoxy (B1213986) group protons, the methyl group protons attached to the thiazole (B1198619) ring, and the lone proton on the thiazole ring. Based on analogous thiazole structures, the anticipated chemical shifts (δ) are outlined below. mdpi.com The methoxy protons typically appear as a singlet, as do the methyl protons, while the thiazole proton also presents as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the two carbons of the thiazole ring, the carbon of the methoxy group, the carbon of the methyl group, and the carbon atom to which the methoxy group is attached. The methoxy carbon signal generally appears in the range of δ 55–60 ppm. vulcanchem.com
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -OCH₃ (methoxy protons) | 3.7 - 3.9 | Singlet |
| -CH₃ (ring methyl protons) | 2.1 - 2.6 | Singlet | |
| Thiazole C5-H | 6.8 - 7.2 | Singlet | |
| ¹³C NMR | Thiazole C2 | ~169 | - |
| Thiazole C4 | ~148 | - | |
| Thiazole C5 | ~105 | - | |
| -OCH₃ (methoxy carbon) | 55 - 60 | - | |
| -CH₃ (ring methyl carbon) | 15 - 20 | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the thiazole ring and the methoxy group. Key vibrations include C=N stretching of the thiazole ring, C-O stretching of the methoxy group, and C-H stretching of the alkyl groups. scielo.org.zaresearchgate.netoncologyradiotherapy.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2950 - 2850 |
| Thiazole C=N | Stretching | 1620 - 1550 |
| Thiazole Ring | Stretching | 1500 - 1400 |
| Methoxy C-O | Stretching | 1250 - 1050 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₅H₇NOS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. The calculated exact mass of C₅H₇NOS is 129.0248. nih.govnist.gov HRMS analysis would be expected to yield a value extremely close to this, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. iucr.org
Other Spectroscopic and Elemental Analysis Methods (e.g., EDXRF for Elemental Composition)
Energy-Dispersive X-ray Fluorescence (EDXRF) is a technique used for elemental analysis. It works by bombarding a sample with X-rays and measuring the characteristic secondary X-rays emitted by the elements within the sample. This method can rapidly confirm the presence of key heteroatoms. For this compound, EDXRF would be used to verify the presence of sulfur, nitrogen, oxygen, and carbon. researchgate.netnanomedicine-rj.com While EDXRF is less sensitive for lighter elements like carbon and nitrogen compared to other methods, it is highly effective for confirming the presence of sulfur, a defining element of the thiazole core. malvernpanalytical.comspectroscopyonline.com
| Element | Atomic Mass | Count | Mass Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 5 | 46.48 |
| Hydrogen (H) | 1.008 | 7 | 5.46 |
| Nitrogen (N) | 14.007 | 1 | 10.84 |
| Oxygen (O) | 15.999 | 1 | 12.39 |
| Sulfur (S) | 32.06 | 1 | 24.83 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. dergipark.org.tr It is widely applied to thiazole (B1198619) derivatives to calculate molecular geometries, vibrational frequencies, and various quantum chemical parameters that describe their behavior. nih.govbohrium.comrsc.org Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govrsc.orgmdpi.com
Studies on the closely related analog, 2-methoxy-1,3-thiazole (MTT), provide valuable data points. Quantum chemical calculations have been performed for MTT using methods including B3LYP/6-311G(d,p) and the high-accuracy CBS-Q method. researchgate.net These calculations yield fundamental parameters that are critical for analyzing the molecule's properties.
| Parameter | B3LYP/6-311G(d,p) Value (eV) | Description |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.27 | Indicates the electron-donating ability of a molecule. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.96 | Indicates the electron-accepting ability of a molecule. researchgate.net |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.31 | Relates to the chemical reactivity and stability of the molecule. researchgate.net |
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the capacity of a molecule to donate electrons, with higher EHOMO values indicating a greater tendency for electron donation. researchgate.netsemanticscholar.org Conversely, the energy of the LUMO relates to the ability to accept electrons, where a lower ELUMO value signifies a better electron acceptor. researchgate.net For 2-methoxy-1,3-thiazole, the HOMO and LUMO orbitals are primarily delocalized over the thiazole ring, which is a common feature in this class of compounds. researchgate.net
The Molecular Electrostatic Potential (MEP) is another critical tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of its charge distribution. tandfonline.comtandfonline.com The MEP map allows for the identification of electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-poor regions (electrophilic sites), colored in shades of blue. researchgate.net For thiazole derivatives, the nitrogen atom of the ring is consistently a site of negative potential, making it a likely center for electrophilic attack and hydrogen bonding. jneonatalsurg.com
Quantum chemical calculations provide several global reactivity descriptors that predict the reactivity and stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator; a smaller energy gap suggests that less energy is required to excite an electron, implying higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net
Other important parameters include:
Electronegativity (χ): Measures the power of a molecule to attract electrons. semanticscholar.org
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." semanticscholar.orgresearchgate.net
Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and capacity to react. semanticscholar.org
These descriptors are calculated from the energies of the HOMO and LUMO and are instrumental in comparing the relative reactivity of different thiazole derivatives. dergipark.org.trpensoft.net
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. For this compound, modeling can predict its three-dimensional structure and conformational preferences. nih.gov
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its stability and dynamics, particularly when interacting with a biological target like a protein. plos.orgacs.org In a typical MD simulation of a ligand-protein complex, the system is simulated over a period (e.g., nanoseconds), and trajectories are analyzed for stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues are calculated. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket, while RMSF analysis highlights flexible regions of the protein. researchgate.netnih.govplos.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. bohrium.com This method is widely used to screen libraries of compounds and to understand the structural basis of ligand-target interactions. bohrium.comkuleuven.be For thiazole derivatives, docking studies have been performed against various enzymes and receptors to explore their potential as inhibitors. analis.com.mynih.gov
The process involves placing the ligand (e.g., this compound) into the active site of a protein and calculating the binding affinity, usually expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy indicates a more favorable and stable interaction. researchgate.netanalis.com.my The simulation also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. tandfonline.com For example, docking studies on similar thiazole compounds often show hydrogen bonding involving the thiazole nitrogen and interactions with residues like valine or alanine. analis.com.my
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiazole Derivative T3 | GlcN-6-P synthase | -7.09 | Ala400, Val399 analis.com.my |
| Thiazole Derivative 5 | AChE Enzyme | - | Asp232, Asp568, Trp329 tandfonline.com |
| IOTH (Thiazolidine Derivative) | Bacillus pasteurii urease | -101.35 | (Details not specified) researchgate.net |
Note: The data in Table 2 is illustrative of typical results for thiazole-containing compounds and not specific to this compound unless explicitly studied.
Theoretical Investigations into Aromaticity and Electronic Delocalization
The thiazole ring is an aromatic heterocycle, a property conferred by the delocalization of six π-electrons over the five-membered ring. jneonatalsurg.comwikipedia.org This aromaticity is a key factor in the molecule's stability and chemical behavior. Theoretical methods are used to quantify the degree of aromaticity. researchgate.net
One common method is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the ring or at points above and below the ring plane. researchgate.netshd-pub.org.rs A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current induced by the delocalized π-electrons. masterorganicchemistry.com Studies on various thiazole and benzothiazole (B30560) derivatives consistently use NICS calculations to confirm and compare the aromatic character of the heterocyclic ring system. researchgate.netshd-pub.org.rs The π-electron density, which can also be calculated, indicates that the C5 position is the most favorable site for electrophilic substitution, a direct consequence of the electronic delocalization in the aromatic ring. wikipedia.org
Exploration of Biological Activities and Associated Mechanisms
Antimicrobial Activity
Thiazole (B1198619) derivatives have been extensively studied for their ability to combat microbial infections, demonstrating efficacy against bacteria, fungi, and mycobacteria. biointerfaceresearch.comresearchgate.net
Antibacterial Efficacy and Putative Molecular Mechanisms
Thiazole-based compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The introduction of a methoxy (B1213986) group to the thiazole ring has been shown to enhance lipophilicity, which may facilitate penetration of the bacterial membrane. analis.com.my Some thiazole derivatives exhibit bactericidal activity by altering bacterial cell morphology, causing an elongated shape. rsc.org
A key molecular mechanism for some thiazole-quinolinium derivatives is the stimulation of FtsZ polymerization in bacterial cells. rsc.orgresearchgate.net This disrupts the normal dynamics of the Z-ring formation, a critical step in bacterial cell division, ultimately leading to bacterial cell death. rsc.orgresearchgate.net Another proposed mechanism of action for thiazole-based Schiff base compounds is the inhibition of aminoacyl-tRNA synthesis pathways. nih.gov
| Compound/Derivative | Bacterial Strain(s) | Activity/Efficacy | Putative Molecular Mechanism |
| Thiazole-quinolinium derivatives (4a4, 4b4) | Gram-positive (MRSA, VRE), Gram-negative (NDM-1 E. coli) | Potent bactericidal activity | Stimulation of FtsZ polymerization, disruption of Z-ring formation rsc.orgresearchgate.net |
| Thiazole-based Schiff base compounds | E. coli, S. aureus, B. subtilis | Moderate to high antibacterial activity | Inhibition of aminoacyl-tRNA synthesis pathways nih.gov |
| 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole (T3) | B. cereus, S. epidermidis, E. coli, P. aeruginosa | Excellent inhibitory growth | Enhanced lipophilicity due to methoxy group, potential inhibition of GlcN-6-P synthase analis.com.my |
| 2-ethyl-1,3-thiazole derivative (12) | Methicillin-resistant S. aureus (MRSA), E. coli | Moderately enhanced antibacterial activity | Not specified nih.gov |
Antifungal Efficacy and Proposed Action Pathways
Thiazole derivatives have demonstrated significant potential as antifungal agents, particularly against Candida albicans. nih.govmdpi.com A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 7.81 µg/mL. nih.gov
The proposed mechanism of action for these compounds often involves disruption of the fungal cell wall or cell membrane. nih.gov Some thiazole derivatives are thought to interfere with the ergosterol (B1671047) biosynthesis pathway by inhibiting the enzyme 14α-demethylase (CYP51), a key component in maintaining the integrity of the fungal cell membrane. mdpi.com The high lipophilicity of certain thiazole derivatives has been correlated with their high antifungal activity. nih.gov
| Compound/Derivative | Fungal Strain(s) | Activity/Efficacy (MIC) | Proposed Action Pathway |
| Thiazole derivatives with cyclopropane system | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | Action within the fungal cell wall structure and/or cell membrane nih.gov |
| 2,3-arylpyrazolopyridine derivative (GW461484A) | Candida albicans | Potentiates activity of fluconazole | Not specified mdpi.com |
| 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 µM (MIC80) | Potential interaction with glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51) mdpi.com |
| Arylazothiazole and arylhydrazothiazole derivatives (7a, 7c, 7e, 7f, 7g, 7i, 7m, 11a) | Candida albicans, Microsporum gypseum, Trichophyton mentagrophytes | MIC of 2 µg/mL for C. albicans; 4 µg/mL for M. gypseum and T. mentagrophytes | Inhibition of keratinase activity and ergosterol biosynthesis researchgate.net |
Antitubercular Activity and Target Interactions
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. benthamscience.commdpi.com Thiazole derivatives have emerged as a promising class of compounds in this regard. benthamscience.comcolab.wsacs.org
One of the key targets for antitubercular thiazole derivatives is dihydrofolate reductase (DHFR). nih.govacs.org DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. nih.govacs.org Inhibition of Mtb DHFR leads to cell death. nih.govacs.org Several thiophenyl-pyrazolyl-thiazole hybrids have demonstrated potent antitubercular activity by inhibiting Mtb DHFR. nih.gov Another identified target is the tubercular ThyX enzyme. nih.gov
| Compound/Derivative | Target(s) | Activity/Efficacy (MIC/IC50) |
| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | Not specified | MIC values of 1-2 µg/mL against M. tuberculosis H37Rv |
| Thiophenyl-pyrazolyl-thiazole hybrids (4c, 6b, 10b) | M. tuberculosis DHFR | IC50 values of 4.21, 5.70, and 10.59 μM, respectively |
| Thiazole-thiadiazole derivative (5l) | Tubercular ThyX | MIC value of 7.1285 μg/ml |
| Pyrrole-thiazolidin-4-one hybrids (48a, 48k) | Not specified | MIC = 0.5 µg/mL |
| 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivative (61) | Not specified | MIC = 6.25 µg/mL |
Anticancer and Antiproliferative Activity
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. mdpi.comnih.govcttjournal.comnih.govresearchgate.net
Inhibition of Cancer Cell Proliferation and Cell Cycle Modulation
Thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and lung (A549) cancer cells. mdpi.comnih.govresearchgate.net For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potent antiproliferative activity, with one derivative (4c) exhibiting IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.comresearchgate.net
Some thiazole derivatives exert their anticancer effects by modulating the cell cycle. For example, certain thiazole-naphthalene derivatives and a specific 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c) have been found to arrest the cell cycle at the G2/M and G1/S phases, respectively, leading to apoptosis. mdpi.comnih.gov
| Compound/Derivative | Cancer Cell Line(s) | Antiproliferative Activity (IC50/GI50) | Cell Cycle Modulation |
| Thiazole-naphthalene derivative (5b) | MCF-7, A549 | 0.48 µM (MCF-7), 0.97 µM (A549) | G2/M phase arrest |
| Thiazole-based chalcone (B49325) (2e) | Ovar-3, MDA-MB-468 | GI50 range from 1.55 to 2.95 μΜ | Not specified |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7, HepG2 | 2.57 µM (MCF-7), 7.26 µM (HepG2) | G1/S phase arrest |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Three cancer cell lines | 0.36 - 0.86 μM | Not specified |
| 2-(hydrazinyl)-1,3-thiazole derivative (3c) | MCF-7 | 13.66 µM | Not specified |
| Acetyl-substituted 1,3-thiazole (4) | MCF-7, MDA-MB-231 | 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231) | Not specified |
Molecular Targets and Interaction Mechanisms (e.g., VEGFR-2, DHFR, Tubulin Polymerization Inhibition)
The anticancer activity of thiazole derivatives is often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.commdpi.comfrontiersin.org Several thiazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. mdpi.commdpi.comfrontiersin.org For example, one thiazole derivative (4c) was found to block VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Another series of thiazole-based derivatives showed significant VEGFR-2 inhibitory activity, with one compound exhibiting 85.72% inhibition. rsc.org
DHFR Inhibition: Dihydrofolate reductase (DHFR) is another important target in cancer therapy. New series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and shown to act as DHFR inhibitors. nih.gov Two compounds, 39 and 42, were identified as the best DHFR inhibitors with IC50 values of 0.291 and 0.123 µM, respectively. nih.gov
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division. nih.govmdpi.comacs.org Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.comacs.orgfrontiersin.orgnih.gov These compounds bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govmdpi.com For instance, a thiazole-naphthalene derivative (5b) significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM. nih.gov Another thiazole-based chalcone (2e) demonstrated an IC50 of 7.78 μM for tubulin polymerization inhibition. mdpi.com
| Molecular Target | Compound/Derivative | Activity/Efficacy (IC50) |
| VEGFR-2 | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | 0.15 µM |
| VEGFR-2 | Thiazole derivative 50 | 85.72% inhibition |
| DHFR | Imidazo[2,1-b]thiazole derivative (39) | 0.291 µM |
| DHFR | Imidazo[2,1-b]thiazole derivative (42) | 0.123 µM |
| Tubulin | Thiazole-naphthalene derivative (5b) | 3.3 µM |
| Tubulin | Thiazole-based chalcone (2e) | 7.78 µM |
| Tubulin | 2,4-disubstituted thiazole derivative (7c) | 2.00 µM |
Mechanisms of Cytotoxicity and Nitric Oxide (NO) Production
While specific studies on the cytotoxicity and nitric oxide (NO) production mechanisms of 2-methoxy-4-methyl-1,3-thiazole are not readily found in the scientific literature, the broader class of thiazole derivatives has been investigated for these properties.
Some thiazole derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis. nih.gov For instance, certain arylidene-hydrazinyl-thiazoles have demonstrated the ability to trigger apoptosis by increasing the activity of caspases-3/7 and modulating the expression of Bcl2 and Bax genes. nih.gov The cytotoxic effects of some thiazole derivatives are also linked to their ability to induce cell cycle arrest. rsc.org For example, one 3-nitrophenylthiazole derivative was found to cause both G1 and G2/M phase accumulation in breast cancer cells, suggesting an effect on VEGFR-2. rsc.org
The production of reactive oxygen species (ROS) is another mechanism through which some thiazole compounds exert cytotoxic effects. tandfonline.com Certain ester-based thiazole derivatives have been observed to induce ROS production, which can contribute to their anticancer activity. tandfonline.com
Regarding nitric oxide, it is a crucial signaling molecule involved in various physiological processes, including inflammation and immune responses. rasayanjournal.co.in Some thiazole derivatives have been found to possess NO-inducing capabilities. For example, a series of lipid-like derivatives of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole demonstrated high NO-induction ability in vitro. academie-sciences.fr The ability of certain compounds to scavenge NO has also been reported for some thiazole derivatives, indicating a potential role in modulating inflammatory processes. evitachem.com
It is important to note that these findings are based on studies of various thiazole derivatives, and the specific mechanisms of this compound would require direct experimental investigation.
Other Pharmacological Potentials
Anti-inflammatory Properties
Although direct evidence for the anti-inflammatory properties of this compound is not available in the reviewed literature, the thiazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. researchgate.net Thiazole derivatives have been reported to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using the albumin denaturation method. google.com Compounds with methyl and nitro substitutions on the phenyl ring at the 4-position of the thiazole showed promising activity. google.com Another study focused on 4-benzyl-1,3-thiazole derivatives as potential dual COX/LOX inhibitors, with some compounds showing significant anti-inflammatory effects. researchgate.net
The anti-inflammatory potential of thiazole derivatives has been demonstrated in various experimental models. Some compounds have shown the ability to suppress paw edema in rats, a common model for acute inflammation. google.com The structural modifications on the thiazole ring, such as the introduction of different substituents, have been shown to significantly influence the anti-inflammatory potency. researchgate.netgoogle.com
| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |
| 2,4-disubstituted thiazole derivatives | Albumin denaturation method | Showed in vitro anti-inflammatory activity, with methyl and nitro substituted compounds being more potent. | google.com |
| 4-benzyl-1,3-thiazole derivatives | Not specified | Designed as potential dual COX/LOX inhibitors with anti-inflammatory activity. | researchgate.net |
| 2-amino thiazole derivatives | Not specified | Important building blocks for the synthesis of compounds with anti-inflammatory activity. | google.com |
Enzyme Inhibition and Receptor Modulation (beyond antimicrobial/anticancer)
While specific data on enzyme inhibition and receptor modulation for this compound is lacking, the broader family of thiazole derivatives has been extensively studied for these activities.
Enzyme Inhibition:
Thiazole derivatives have been identified as inhibitors of various enzymes. For example, some have shown inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. sciforum.net The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com One study reported that a thiazolylhydrazone derivative with a methoxy substituent exhibited potent AChE inhibition. sciforum.net
Furthermore, certain thiazole derivatives have been investigated as inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), suggesting potential neuroprotective applications. nih.gov
Receptor Modulation:
Thiazole-containing compounds have been shown to modulate the activity of various receptors. For instance, some thiazole derivatives have been identified as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory neurotransmission in the central nervous system. nih.govnih.gov These compounds can act as negative allosteric modulators, suggesting potential for treating neurological disorders characterized by excessive excitatory signaling. nih.govnih.gov
Additionally, thiazole derivatives have been explored as androgen receptor modulators and fibrinogen receptor antagonists. tandfonline.comnih.gov
| Target | Compound Class | Activity | Potential Application | Reference(s) |
| Acetylcholinesterase (AChE) | Thiazolylhydrazones | Inhibition | Alzheimer's disease | sciforum.netmdpi.com |
| Butyrylcholinesterase (BChE) | 1,3-Thiazole derivatives | Inhibition | Neurological disorders | sciforum.net |
| Deoxyribonuclease I (DNase I) | Thiazole derivatives | Inhibition | Neuroprotection | nih.gov |
| 5-Lipoxygenase (5-LO) | Thiazole derivatives | Inhibition | Neuroprotection | nih.gov |
| AMPA Receptors | Thiazole-carboxamide derivatives | Negative Allosteric Modulation | Neurological disorders | nih.govnih.gov |
| Androgen Receptor | Thiazole derivatives | Modulation | Androgen receptor-mediated diseases | tandfonline.com |
| Fibrinogen Receptor | Thiazole derivatives | Antagonism | Antithrombotic | nih.gov |
Anticonvulsant and Central Nervous System (CNS)-Related Activities
There is no specific information available regarding the anticonvulsant and CNS-related activities of this compound in the reviewed literature. However, the thiazole nucleus is recognized as a promising scaffold for the development of CNS active agents. mdpi.com
Thiazole derivatives have been investigated for a range of CNS activities, including anticonvulsant effects. mdpi.com The structural diversity of thiazole compounds allows for the design of molecules that can interact with various CNS targets. For example, some thiazole-based compounds have shown potential as anti-Alzheimer's agents through mechanisms like cholinesterase inhibition. mdpi.com
The ability of certain thiazole derivatives to modulate AMPA receptors also points to their potential in managing neurological conditions where synaptic transmission is dysregulated. nih.govnih.gov Furthermore, research has explored the role of thiazoles in targeting other CNS-related receptors, highlighting the broad potential of this chemical class in neuroscience. mdpi.com
Antioxidant Properties and Reactive Oxygen Species Modulation
While the antioxidant properties of this compound have not been specifically documented, the thiazole ring is a component of various compounds known to possess antioxidant activity. The antioxidant potential of thiazole derivatives is often attributed to their ability to scavenge free radicals and modulate reactive oxygen species (ROS).
Several studies have synthesized and evaluated thiazole derivatives for their antioxidant capabilities. For example, a series of novel thiazole and thiazolidinone derivatives with phenolic fragments demonstrated significant antioxidant activity in vitro. Another study on catechol hydrazinyl-thiazole derivatives also reported good antioxidant and antiradical activity.
The mechanism of antioxidant action for some thiazole compounds involves the modulation of ROS levels. Some derivatives have been shown to decrease ROS levels, thereby reducing oxidative stress. Conversely, other thiazole compounds can increase intracellular ROS, which can be a mechanism for their antifungal or anticancer effects. srce.hrtandfonline.com
| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |
| Thiazole and thiazolidinone derivatives with phenolic fragments | In vitro antioxidant assays | Exhibited significant antioxidant activity. | |
| Catechol hydrazinyl-thiazole derivatives | In vitro antioxidant and antiradical assays | Demonstrated good antioxidant and antiradical activity. | |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH method | Showed active antioxidant properties with an IC50 value of 64.75 ppm. | |
| N-methyl substituted thiazole-derived polyphenolic compounds | In vitro antioxidant assays | Exhibited substantial antioxidant activity. |
Anti-angiogenic and Fibrinogen Receptor Antagonist Properties
Specific information regarding the anti-angiogenic and fibrinogen receptor antagonist properties of this compound is not present in the available scientific literature. However, the broader class of thiazole derivatives has shown promise in both of these areas.
Anti-angiogenic Properties:
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several thiazole derivatives have been identified as inhibitors of angiogenesis. For instance, a study on tricyclic thiazoleamine derivatives found that they could inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and block endothelial tube formation, both key steps in angiogenesis.
The mechanism of anti-angiogenic activity for some thiazole compounds involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) pathway. Some thiazole derivatives have been shown to be potent inhibitors of VEGFR-2 kinase.
Fibrinogen Receptor Antagonist Properties:
The fibrinogen receptor (GpIIb-IIIa) on platelets plays a crucial role in thrombosis. nih.gov Thiazole derivatives have been developed as non-peptide antagonists of the fibrinogen receptor, demonstrating potential as antithrombotic agents. nih.gov One such derivative, after in vivo metabolism, acts as a potent GpIIb-IIIa antagonist, inhibiting platelet aggregation. nih.gov
An in-depth examination of this compound and its derivatives reveals a landscape rich in therapeutic potential, driven by nuanced structure-activity relationships and sophisticated design principles. This article focuses exclusively on the chemical and computational aspects that govern the biological activity of this compound class.
Structure Activity Relationship Sar Studies and Rational Design Principles
The biological activity of thiazole (B1198619) derivatives, including those related to 2-methoxy-4-methyl-1,3-thiazole, is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in deciphering how specific structural features influence the pharmacological effects of these compounds.
Applications in Diverse Chemical and Biological Fields
Agrochemical Applications
The thiazole (B1198619) moiety is a cornerstone in the development of modern agrochemicals, contributing significantly to crop protection and food security. researchgate.net Its derivatives are found in a wide array of commercially successful pesticides, herbicides, and fungicides. researchgate.netevitachem.com
Development as Pesticides, Herbicides, and Fungicides
Thiazole-containing compounds are prized in agrochemical research for their potent biological activity. researchgate.net The thiazole ring is a key component in several systemic fungicides and insecticides. For instance, compounds like Thifluzamide and the widely used neonicotinoid insecticides Clothianidin and Thiamethoxam are built upon a thiazole framework. researchgate.net Research has shown that substituted 5-carboxanilidothiazoles are effective against plant pathogenic fungi, particularly Basidiomycetes. google.com A patent for this class of fungicides describes the synthesis of intermediates such as 2-methyl-4-trifluoromethyl-5-ethoxycarbonyl thiazole. google.com
Furthermore, derivatives like 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde have been specifically investigated for their pesticidal and herbicidal properties, highlighting the ongoing exploration of this chemical family for new crop protection agents. The development of these compounds is often driven by the need for fungicides that are effective at low application rates, which offers economic and environmental benefits. google.com The fungicidal activity of thiazoles is exemplified by products developed to control rice blast and other plant diseases. researchgate.net
Table 1: Examples of Commercially Significant Thiazole-Based Agrochemicals
| Compound Name | Agrochemical Type | Chemical Class/Core Structure |
|---|---|---|
| Thiamethoxam | Insecticide | Neonicotinoid with a Thiazole ring |
| Clothianidin | Insecticide | Neonicotinoid with a Thiazole ring |
| Thifluzamide | Fungicide | Thiazole Carboxamide |
| Tricyclazole | Fungicide | Benzothiazole (B30560) derivative |
| Metsulfovax | Fungicide | 2,4-dimethyl-1,3-thiazole-5-carboxanilide fao.org |
Contributions to Agricultural Advancements and Crop Protection
The introduction of thiazole-based agrochemicals has marked a significant advancement in agriculture. Their systemic nature allows them to be absorbed and transported throughout the plant, providing comprehensive protection against a wide spectrum of pests and diseases. researchgate.net For example, fungicides containing the thiazole scaffold are crucial in managing diseases like rice blast, a major threat to a staple food crop for a large portion of the world's population. researchgate.net The antimicrobial properties of thiazoles are also harnessed to protect plants from various bacterial and fungal infections. smolecule.com The continuous research into new thiazole derivatives aims to overcome resistance issues in pathogens and pests, ensuring the longevity and effectiveness of crop protection strategies.
Materials Science Applications
In materials science, the thiazole ring serves as a versatile building block for creating novel materials with specialized properties. Its unique structure is leveraged in applications ranging from functional polymers to advanced nanoparticle systems.
Functional Materials and Adsorbents
Thiazole derivatives are valuable intermediates in the synthesis of complex molecules for polymer chemistry and materials engineering. The heterocyclic ring can be incorporated into polymer backbones or used as a functional side group to tailor the material's properties for specific applications. One area of investigation is the use of thiazole derivatives as corrosion inhibitors for metals. researchgate.net Theoretical studies using density functional theory (DFT) have explored the effectiveness of compounds like 2-methoxy-1,3-thiazole as corrosion inhibitors, indicating their potential to adsorb onto metal surfaces and form a protective layer. researchgate.net
Nanocarriers and Surface Modification for Advanced Systems
A significant application of thiazole derivatives in materials science is in the surface modification of nanoparticles to create advanced functional systems. nanomedicine-rj.comresearchgate.net Researchers have successfully coated iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs) with a synthesized Schiff-base of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a compound structurally related to 2-methoxy-4-methyl-1,3-thiazole. nanomedicine-rj.comresearchgate.netnanomedicine-rj.com This surface functionalization creates a core-shell nanostructure that combines the magnetic properties of the core with the biological activity of the thiazole coating. nanomedicine-rj.com These coated nanoparticles have demonstrated potent antibacterial activity against both Escherichia coli and Staphylococcus aureus. nanomedicine-rj.comresearchgate.net Such systems are beneficial for diverse fields, including drug delivery, industrial catalysis, and water treatment, as the magnetic core allows for easy separation and recovery. nanomedicine-rj.comresearchgate.net
Table 2: Characteristics of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Coated Magnetic Nanoparticles
| Parameter | Finding | Reference |
|---|---|---|
| Average Particle Size (Core) | ~12 nm | nanomedicine-rj.comresearchgate.net |
| Morphology | Spherical | nanomedicine-rj.comresearchgate.net |
| Surface Coating | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Schiff base | nanomedicine-rj.comresearchgate.net |
| Tested Antibacterial Activity | Effective against E. coli and S. aureus | nanomedicine-rj.comresearchgate.net |
| Potential Applications | Drug delivery, water treatment, industry | nanomedicine-rj.comresearchgate.net |
Role as Reagents and Chiral Auxiliaries in Organic Synthesis
The thiazole ring is a powerful tool in the arsenal (B13267) of synthetic organic chemists, serving not only as a structural component of target molecules but also as a reactive intermediate and a control element in stereoselective synthesis. orgsyn.org
The 1,3-thiazole heterocycle has gained significant popularity as a stable and versatile reagent. orgsyn.org Its stability across a wide range of reaction conditions and its ability to be easily converted into other functional groups make it highly valuable. A prominent application is the use of the thiazole ring as a "masked formyl group" in a strategy known as the "Thiazole-Aldehyde Synthesis". orgsyn.org In this methodology, a thiazole derivative, such as 2-trimethylsilylthiazole (2-TST), acts as a formyl anion equivalent. orgsyn.org This reagent can be added to aldehydes to achieve a one-carbon chain extension, which has been instrumental in the synthesis of complex molecules like chiral polyhydroxylated aldehydes (sugars). orgsyn.org
In the realm of stereoselective synthesis, thiazole-containing structures are synthesized using chiral auxiliaries to control the three-dimensional arrangement of atoms. orgsyn.orgrsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a reaction to form one stereoisomer in excess of the other. For example, the synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide relies on the use of chiral starting materials like (4S)-4-methoxypyrrolidine-3-ol to ensure the correct stereochemistry in the final product with high selectivity. This demonstrates how the thiazole core can be combined with chiral fragments to build complex, stereochemically defined molecules for pharmaceutical and biological research.
Q & A
Q. What are the common synthetic routes for 2-methoxy-4-methyl-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of α-haloketones with thiourea derivatives, followed by functionalization to introduce methoxy and methyl groups. For instance, cyclization under reflux with thiourea in ethanol yields the thiazole core, while methoxy groups can be introduced via nucleophilic substitution using methoxide under basic conditions (e.g., K₂CO₃ in DMF) . Key Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature : Cyclization requires reflux (~80–100°C), while functionalization proceeds at 50–60°C.
- Catalysts : Bases like NaH or K₂CO₃ are critical for deprotonation during methoxy group addition.
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. The methoxy group appears as a singlet at ~3.8 ppm (¹H), while the thiazole ring protons resonate between 6.5–7.5 ppm .
- FT-IR : Stretching vibrations for C-O (methoxy) at ~1250 cm⁻¹ and C-S (thiazole) at ~680 cm⁻¹.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., C₅H₇NO₅S: 173.19 g/mol) .
Q. What are the primary challenges in stabilizing this compound during storage?
- Methodological Answer : The compound is sensitive to moisture and light. Stabilization strategies include:
- Storage : Amber vials under inert gas (N₂/Ar) at –20°C.
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) for long-term storage .
Advanced Research Questions
Q. How do electronic effects of substituents (methoxy vs. methyl) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Methoxy Group : Electron-donating nature activates the thiazole ring toward electrophilic substitution at the 5-position but deactivates nucleophilic attacks.
- Methyl Group : Steric hindrance at the 4-position directs regioselectivity in Suzuki-Miyaura couplings (e.g., aryl boronic acids preferentially react at the 2-position) .
Case Study : Pd(PPh₃)₄-mediated coupling with 4-fluorophenylboronic acid in THF/H₂O (3:1) at 80°C yields 85% product. Monitor via TLC (Rf = 0.4, hexane:EtOAc 4:1) .
Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., IC₅₀ variations) arise from differences in:
- Assay Conditions : Adjust pH (7.4 vs. 6.8) and serum content (e.g., FBS in cell cultures).
- Substituent Effects : Compare halogenated analogs (e.g., 2-chloro vs. 2-iodo derivatives) to isolate electronic vs. steric contributions .
Validation : Replicate studies under standardized OECD guidelines with positive controls (e.g., ciprofloxacin for bacteria).
Q. How can computational modeling guide the design of this compound derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The methoxy group forms hydrogen bonds with Thr766, while the methyl group enhances hydrophobic packing .
- MD Simulations : Assess stability of ligand-protein complexes (20 ns trajectories, GROMACS). Prioritize derivatives with ΔG < –9 kcal/mol .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to maximize yield by varying solvent ratios, catalysts, and temperature .
- Contradiction Mitigation : Cross-validate biological data with orthogonal assays (e.g., MIC + live/dead staining) .
- Safety : Handle intermediates (e.g., α-haloketones) in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
